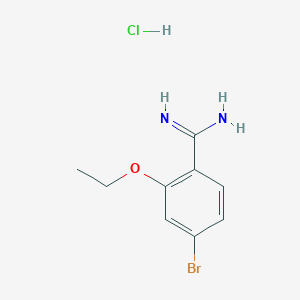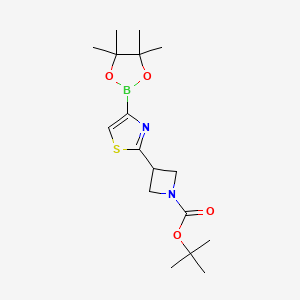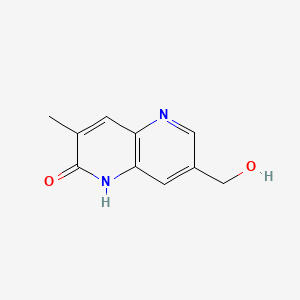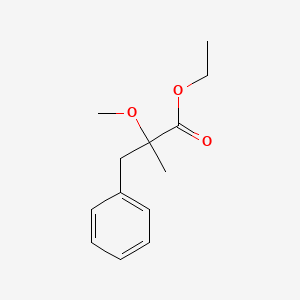
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate is an organic compound with the molecular formula C12H16O3. It is an ester, characterized by its pleasant aroma, and is often used in the synthesis of various chemical products. This compound is of interest in both academic research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-2-methyl-3-phenylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of advanced catalysts and purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific context of its use, such as in biological systems or industrial processes.
類似化合物との比較
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate can be compared with other esters and related compounds:
Ethyl 3-phenylpropanoate: Similar in structure but lacks the methoxy and methyl groups.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methyl-3-phenylpropanoate: Lacks the methoxy group, making it less complex.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical properties and applications.
特性
CAS番号 |
343986-59-4 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
ethyl 2-methoxy-2-methyl-3-phenylpropanoate |
InChI |
InChI=1S/C13H18O3/c1-4-16-12(14)13(2,15-3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChIキー |
HAXDTIKQPFXMOS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(CC1=CC=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



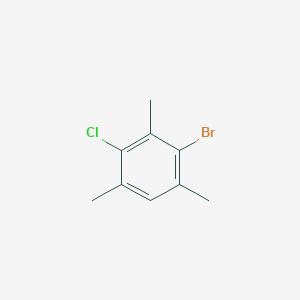
![20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B13696927.png)
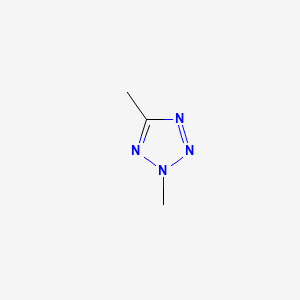

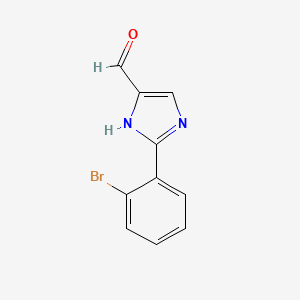
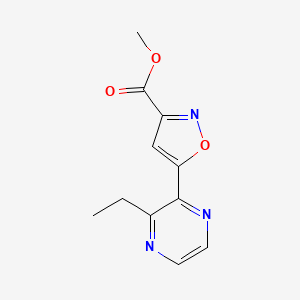
![3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13696955.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride](/img/structure/B13696961.png)
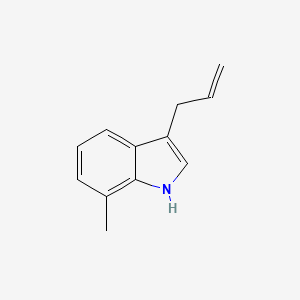
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13696977.png)
